An In-Depth Technical Guide to Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane: Structure, Synthesis, and Applications
An In-Depth Technical Guide to Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is a unique trifunctional molecule that serves as a versatile building block in the fields of peptide chemistry, bioconjugation, and drug delivery. Its structure features a central quaternary carbon atom connected to a primary amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group and three ethoxycarbonylmethyl ether arms. This arrangement provides a stable yet synthetically flexible scaffold for the construction of complex molecular architectures.
The Fmoc protecting group is base-labile, allowing for its selective removal under mild conditions, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2][3] The three terminal ethyl ester functionalities can be hydrolyzed to carboxylic acids, providing multiple points for conjugation to amine-containing molecules such as peptides, proteins, or drug moieties through stable amide bond formation.[1] This trifunctional nature makes it an ideal candidate for creating branched or dendritic structures, enhancing properties like multivalency and solubility.
This technical guide provides a comprehensive overview of the structure, a plausible synthetic route, purification and characterization strategies, and key applications of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane, offering insights for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane | [1] |
| CAS Number | 1240500-35-9 | [1] |
| Molecular Formula | C₂₈H₃₃NO₁₁ | [1] |
| Molecular Weight | 559.56 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [1] |
| Purity | Typically >95% (by HPLC) | [1] |
| Storage | Store at -20°C for long-term stability | [1] |
Synthesis of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane
Proposed Synthetic Pathway
Caption: Plausible synthetic workflow for Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of Tris(2-cyanoethoxymethyl)aminomethane (Michael Addition)
This step involves the reaction of the hydroxyl groups of tris(hydroxymethyl)aminomethane with acrylonitrile in a Michael addition.
-
To a stirred solution of tris(hydroxymethyl)aminomethane (1 eq.) in a suitable solvent such as dioxane or tert-butanol, add a catalytic amount of a strong base (e.g., sodium tert-butoxide or Triton B).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acrylonitrile (3.3 eq.) dropwise, maintaining the temperature below 10 °C. The exothermicity of the reaction requires careful control of the addition rate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tris(2-cyanoethoxymethyl)aminomethane.
Causality behind Experimental Choices: The use of a strong, non-nucleophilic base is crucial to deprotonate the hydroxyl groups, initiating the Michael addition. Acrylonitrile is a reactive Michael acceptor. The reaction is performed at low temperature initially to control the exothermic reaction and then at room temperature to drive it to completion.
Step 2: Synthesis of Tris(2-carboxyethoxymethyl)aminomethane (Hydrolysis)
The nitrile groups are hydrolyzed to carboxylic acids under acidic or basic conditions.
-
Dissolve the tris(2-cyanoethoxymethyl)aminomethane (1 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar product.
-
Cool the reaction mixture to room temperature.
-
Remove the water and excess acid under reduced pressure to yield the crude tris(2-carboxyethoxymethyl)aminomethane hydrochloride.
-
The crude product can be used in the next step without further purification or can be purified by recrystallization.
Causality behind Experimental Choices: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. Refluxing ensures the reaction goes to completion. The hydrochloride salt is formed in the presence of excess HCl.
Step 3: Synthesis of Tris(2-ethoxycarbonylethoxymethyl)aminomethane (Esterification)
The carboxylic acid groups are converted to their ethyl esters.
-
Suspend the crude tris(2-carboxyethoxymethyl)aminomethane hydrochloride (1 eq.) in anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.
-
Heat the mixture to reflux for 8-16 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tris(2-ethoxycarbonylethoxymethyl)aminomethane.
Causality behind Experimental Choices: Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. Anhydrous conditions and reflux are used to drive the equilibrium towards the product.
Step 4: Synthesis of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane (Fmoc Protection)
The final step is the protection of the primary amine with an Fmoc group.
-
Dissolve tris(2-ethoxycarbonylethoxymethyl)aminomethane (1 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0-5 °C.
-
Add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) (1.05 eq.) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with dilute acid (e.g., 1 M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane.
Causality behind Experimental Choices: The Schotten-Baumann reaction conditions (a biphasic system with a mild base) are commonly used for the N-acylation of amines. Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and the reaction is cleaner.
Purification and Characterization
Purification
The final product is typically purified by column chromatography on silica gel. For higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.
RP-HPLC Protocol (Illustrative)
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 30-90% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 265 nm (for the Fmoc group)
Characterization
The structure and purity of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane are confirmed by a combination of spectroscopic techniques.
¹H NMR (400 MHz, CDCl₃, Hypothetical Chemical Shifts)
-
δ 7.77 (d, J = 7.5 Hz, 2H): Aromatic protons of the fluorenyl group.
-
δ 7.59 (d, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.
-
δ 7.40 (t, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.
-
δ 7.31 (t, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.
-
δ 5.5-5.7 (br s, 1H): Amide NH proton.
-
δ 4.39 (d, J = 7.2 Hz, 2H): -CH₂- of the Fmoc group.
-
δ 4.22 (t, J = 7.2 Hz, 1H): -CH- of the Fmoc group.
-
δ 4.15 (q, J = 7.1 Hz, 6H): -O-CH₂-CH₃ of the ethyl esters.
-
δ 3.7-3.8 (m, 6H): -O-CH₂-CH₂-COOEt.
-
δ 3.6-3.7 (m, 6H): -C-CH₂-O-.
-
δ 2.5-2.6 (m, 6H): -CH₂-COOEt.
-
δ 1.25 (t, J = 7.1 Hz, 9H): -CH₃ of the ethyl esters.
¹³C NMR (100 MHz, CDCl₃, Hypothetical Chemical Shifts)
-
δ 171.5: Ester carbonyl carbons.
-
δ 156.5: Urethane carbonyl carbon.
-
δ 143.9, 141.3: Aromatic carbons of the fluorenyl group.
-
δ 127.7, 127.0, 125.1, 120.0: Aromatic carbons of the fluorenyl group.
-
δ 69.0: -C-CH₂-O-.
-
δ 67.0: -CH₂- of the Fmoc group.
-
δ 66.5: -O-CH₂-CH₂-COOEt.
-
δ 60.5: -O-CH₂-CH₃ of the ethyl esters.
-
δ 47.2: -CH- of the Fmoc group.
-
δ 34.5: -CH₂-COOEt.
-
δ 14.2: -CH₃ of the ethyl esters.
Mass Spectrometry (ESI-MS)
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Calculated for C₂₈H₃₃NO₁₁ [M+H]⁺: 560.21
-
Calculated for C₂₈H₃₃NO₁₁ [M+Na]⁺: 582.19
The fragmentation pattern in tandem MS/MS would likely show the characteristic loss of the Fmoc group.[]
Applications in Research and Drug Development
The unique trifunctional structure of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane makes it a valuable tool in several areas of scientific research and drug development.
Branched Peptide Synthesis
This molecule can be incorporated into a peptide sequence during SPPS to create a branching point. After coupling to the growing peptide chain via one of its carboxyl groups (after hydrolysis), the Fmoc group can be removed to expose the primary amine, allowing for the synthesis of a second peptide chain. The remaining two carboxyl groups can be used to attach other peptides or molecules, leading to the formation of multivalent or dendritic peptide structures.
Caption: Workflow for creating a branched peptide using the trifunctional linker.
Protocol for Incorporation into a Peptide Chain (Illustrative)
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Hydrolysis of Esters: Hydrolyze the ethyl esters of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane to the corresponding carboxylic acids using standard saponification conditions (e.g., LiOH in THF/water).
-
Activation: Activate one of the carboxylic acid groups of the hydrolyzed linker using a standard coupling reagent (e.g., HBTU/HOBt or HATU) in DMF.
-
Coupling to Resin-Bound Peptide: Add the activated linker solution to the resin-bound peptide with a free N-terminal amine and allow it to react for 2-4 hours.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the linker.
-
Branch Synthesis: Proceed with standard SPPS cycles to build a peptide chain on the newly exposed amine of the linker.
-
Further Functionalization: The remaining two carboxylic acid groups on the linker can be used for further conjugation either on the solid support or after cleavage from the resin.
Linker in Bioconjugation and Drug Delivery
As a trifunctional linker, this molecule is well-suited for the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. One carboxyl group can be used to attach to a targeting moiety (e.g., an antibody or peptide), while the other two can be conjugated to drug molecules, increasing the drug-to-antibody ratio (DAR). The central core provides a defined point of attachment, leading to more homogeneous conjugates compared to stochastic conjugation methods.
Dendrimer and Polymer Synthesis
The trifunctional nature of this molecule allows it to act as a core or a branching unit in the synthesis of dendrimers and other highly branched polymers.[2] The iterative addition of building blocks to the three arms can lead to the generation of well-defined macromolecular structures with a high density of functional groups on their periphery.
Conclusion
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is a highly valuable and versatile synthetic building block. Its unique trifunctional structure, combined with the orthogonal protection strategy afforded by the Fmoc group, provides researchers with a powerful tool for the construction of complex and well-defined molecular architectures. From the synthesis of branched peptides to the development of novel drug delivery systems, the applications of this molecule are extensive. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications, aiming to facilitate its effective use in advancing scientific research and drug development.
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